molecular formula C26H28N2 B11504349 1-(2-cyclohexylethyl)-2-(naphthalen-1-ylmethyl)-1H-benzimidazole

1-(2-cyclohexylethyl)-2-(naphthalen-1-ylmethyl)-1H-benzimidazole

Cat. No.: B11504349
M. Wt: 368.5 g/mol
InChI Key: IUPCNZYNLFIVSF-UHFFFAOYSA-N
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Description

1-(2-cyclohexylethyl)-2-(naphthalen-1-ylmethyl)-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a cyclohexylethyl group and a naphthalen-1-ylmethyl group attached to the benzimidazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyclohexylethyl)-2-(naphthalen-1-ylmethyl)-1H-benzimidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid.

    Introduction of Cyclohexylethyl Group: The cyclohexylethyl group can be introduced through alkylation reactions using cyclohexylethyl halides under basic conditions.

    Attachment of Naphthalen-1-ylmethyl Group: The naphthalen-1-ylmethyl group can be attached via Friedel-Crafts alkylation using naphthalen-1-ylmethyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2-cyclohexylethyl)-2-(naphthalen-1-ylmethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: Oxidation reactions can modify the functional groups attached to the benzimidazole core.

    Reduction: Reduction reactions can be used to reduce double bonds or other reducible groups.

    Substitution: Substitution reactions can replace specific groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-cyclohexylethyl)-2-(naphthalen-1-ylmethyl)-1H-benzimidazole involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.

    Receptor Binding: Binding to receptors to modulate biological responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-cyclohexylethyl)-2-(phenylmethyl)-1H-benzimidazole: Similar structure with a phenylmethyl group instead of a naphthalen-1-ylmethyl group.

    1-(2-cyclohexylethyl)-2-(benzyl)-1H-benzimidazole: Similar structure with a benzyl group instead of a naphthalen-1-ylmethyl group.

Uniqueness

1-(2-cyclohexylethyl)-2-(naphthalen-1-ylmethyl)-1H-benzimidazole is unique due to the presence of both cyclohexylethyl and naphthalen-1-ylmethyl groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

Molecular Formula

C26H28N2

Molecular Weight

368.5 g/mol

IUPAC Name

1-(2-cyclohexylethyl)-2-(naphthalen-1-ylmethyl)benzimidazole

InChI

InChI=1S/C26H28N2/c1-2-9-20(10-3-1)17-18-28-25-16-7-6-15-24(25)27-26(28)19-22-13-8-12-21-11-4-5-14-23(21)22/h4-8,11-16,20H,1-3,9-10,17-19H2

InChI Key

IUPCNZYNLFIVSF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCN2C3=CC=CC=C3N=C2CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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